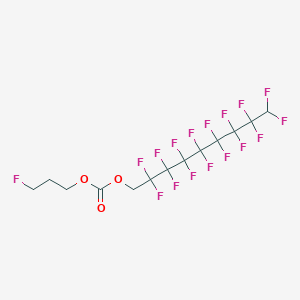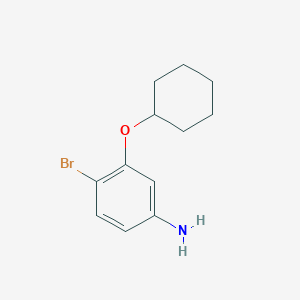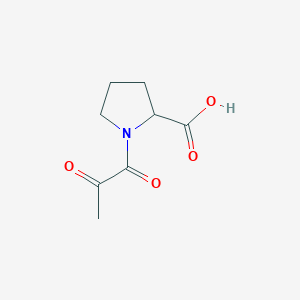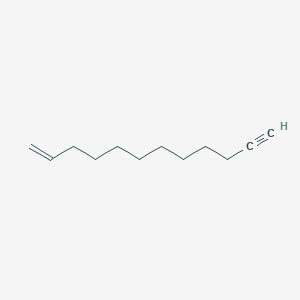
N-(4-Chlorobenzyl)-N-isobutylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N-isobutylpipéridin-4-amine est un composé chimique appartenant à la classe des dérivés de la pipéridine. Il se caractérise par la présence d'un groupe 4-chlorobenzyl et d'un groupe isobutyle liés à l'atome d'azote du cycle pipéridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4-chlorobenzyl)-N-isobutylpipéridin-4-amine implique généralement la réaction du chlorure de 4-chlorobenzyl avec la N-isobutylpipéridine en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le dichlorométhane ou le toluène sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
À l'échelle industrielle, la production de N-(4-chlorobenzyl)-N-isobutylpipéridin-4-amine peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions réactionnelles optimisées peut contribuer à l'augmentation de la production tout en maintenant la pureté et la qualité du composé.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-chlorobenzyl)-N-isobutylpipéridin-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium pour produire l'amine correspondante.
Substitution : Des réactions de substitution nucléophile peuvent se produire en position benzylique, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que des ions hydroxyde ou alcoxyde.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Hydroxyde de sodium ou carbonate de potassium dans un solvant organique.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'amines secondaires.
Substitution : Formation de dérivés benzyliques substitués.
Applications de recherche scientifique
La N-(4-chlorobenzyl)-N-isobutylpipéridin-4-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme réactif dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de la N-(4-chlorobenzyl)-N-isobutylpipéridin-4-amine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la synthèse des neurotransmetteurs, ce qui conduit à des niveaux modifiés de neurotransmetteurs dans le cerveau.
Applications De Recherche Scientifique
N-(4-Chlorobenzyl)-N-isobutylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzyl)-N-isobutylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Chlorobenzyl)-N-méthylbenzène-1,4-disulfonamide
- 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pipéridine-4-carboxamide
- 4-(4-Chlorobenzyl)pyridine
Unicité
La N-(4-chlorobenzyl)-N-isobutylpipéridin-4-amine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence à la fois d'un groupe 4-chlorobenzyl et d'un groupe isobutyle liés au cycle pipéridine. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C16H25ClN2 |
|---|---|
Poids moléculaire |
280.83 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C16H25ClN2/c1-13(2)11-19(16-7-9-18-10-8-16)12-14-3-5-15(17)6-4-14/h3-6,13,16,18H,7-12H2,1-2H3 |
Clé InChI |
KFNIXPYSHGBLMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC1=CC=C(C=C1)Cl)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)




![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)


